2-(Trifluoromethyl)quinoxaline-6-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a heterocyclic compound that contains a quinoxaline ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . For example, the reaction of o-phenylenediamine with ethyl trifluoropyruvate can yield 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can be further transformed into this compound through various functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoxalines, such as:
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-4-14-7-3-5(9(16)17)1-2-6(7)15-8/h1-4H,(H,16,17) |
InChI Key |
SNGXRLQCZJLZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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